![molecular formula C9H18ClN3O B2708462 2-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)ethanamine CAS No. 806597-38-6](/img/structure/B2708462.png)
2-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)ethanamine” is a chemical compound that belongs to the class of organic compounds known as indazoles . Indazoles are compounds containing an indazole, which is a bicyclic heterocycle made up of a benzene fused to an azole .
Synthesis Analysis
The synthesis of indazoles often involves several steps. One common method involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters . These are then treated with hydrazine hydrate in ethanol under reflux to give the indazole compounds .Molecular Structure Analysis
The molecular structure of “2-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)ethanamine” is characterized by a bicyclic system, consisting of a benzene ring fused to an azole . The stereochemistry of a six-membered ring of the fused indazoles resembles that of keto esters .Scientific Research Applications
Immunomodulatory Agent
A benzimidazole derivative named BMT-1, which is similar to the compound , has been revealed as a potential immunomodulatory agent . BMT-1 inhibits the activity of H+/K±ATPases from anti-CD3/CD28 activated T cells . This inhibition leads to intracellular acidification, inhibiting T cell proliferation .
Anti-inflammatory Agent
Indazole derivatives have been found to possess anti-inflammatory properties . For instance, 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole has shown high anti-inflammatory activity along with minimum ulcerogenic potential .
Anticancer Agent
The compound has been used as a reactant in the synthesis of psammopemmin A, an antitumor agent .
Insecticidal Activity
Indazole hydrazide derivatives have been synthesized and shown to have insecticidal activity targeting the ecdysone receptor .
Antimicrobial Agent
Indazole derivatives have also been found to possess antimicrobial properties .
Antihypertensive Agent
Indazole derivatives have been found to possess antihypertensive properties .
Hypoglycemic Agent
Indazole derivatives have been found to possess hypoglycemic properties .
Antiprotozoal Agent
Indazole derivatives have been found to possess antiprotozoal properties .
Future Directions
Given the wide range of biological activities exhibited by indazole compounds, it is likely that “2-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)ethanamine” and related compounds will continue to be a focus of research in the future . Further studies are needed to fully understand the properties and potential applications of these compounds.
Mechanism of Action
Target of Action
Indazole derivatives, to which these compounds belong, have been found to exhibit a wide variety of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects . This suggests that these compounds may interact with multiple targets, depending on the specific functional groups present in the molecule.
Mode of Action
It is known that indazole derivatives can interact with their targets in a variety of ways, leading to changes in cellular processes . For example, some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM, causing a block in the G0–G1 phase of the cell cycle .
Biochemical Pathways
For instance, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .
properties
IUPAC Name |
2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c10-6-5-9-7-3-1-2-4-8(7)11-12-9/h1-6,10H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBZUOMTQQXJOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650803 |
Source
|
Record name | 2-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)ethanamine | |
CAS RN |
806597-38-6 |
Source
|
Record name | 2-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.